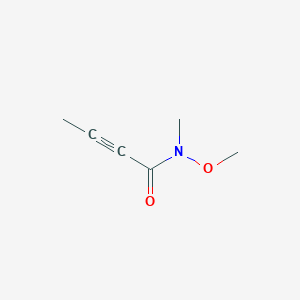

N-methoxy-N-methylbut-2-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

N-methoxy-N-methylbut-2-ynamide |

InChI |

InChI=1S/C6H9NO2/c1-4-5-6(8)7(2)9-3/h1-3H3 |

InChI Key |

NVIUJXANIQHNOE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)N(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthetic Potential of N-methoxy-N-methylbut-2-ynamide: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of N-methoxy-N-methylbut-2-ynamide, a specialized chemical entity at the intersection of ynamide and Weinreb amide functionalities. For researchers, scientists, and professionals in drug development, this document serves as a technical resource, elucidating the compound's characteristics, synthetic pathways, and potential applications. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-documented compound. This guide, therefore, extrapolates from the well-established chemistry of related structures to provide a predictive and comprehensive overview.

Compound Identification and Context

While a direct entry for this compound is elusive, an examination of its structural analogues provides a solid foundation for understanding its properties. The core structure combines the highly reactive ynamide moiety (a nitrogen atom attached to an alkyne) with the synthetically versatile N-methoxy-N-methylamide (Weinreb amide) group.

For comparative purposes, the identifiers of closely related, commercially available compounds are presented below. These molecules, which feature a butanoyl or butenoyl backbone, offer a reference point for predicting the behavior of the target ynamide.

| Identifier | N-methoxy-N-methylbutanamide | (E)-N-methoxy-N-methylbut-2-enamide | N-methylbut-2-ynamide |

| CAS Number | 109480-78-6[1][2] | 121712-52-5[3] | 63798-30-1[4] |

| PubChem CID | 13704543[2] | Not available | 549138[4] |

| Molecular Formula | C₆H₁₃NO₂[1][2] | C₆H₁₁NO₂ | C₅H₇NO[4] |

| Molecular Weight | 131.17 g/mol [2] | 129.16 g/mol | 97.12 g/mol [4] |

| InChIKey | KHNDGDMDYRDYBR-UHFFFAOYSA-N[2][5] | Not available | NFKDOZIFRBUOCG-UHFFFAOYSA-N[4] |

| Canonical SMILES | CCCC(=O)N(C)OC[2] | C/C=C/C(=O)N(C)OC | CC#CC(=O)NC[4] |

Synthesis and Methodologies: A Predictive Approach

The synthesis of ynamides, particularly those integrated with a Weinreb amide functionality, leverages established methodologies in organic chemistry.[6][7][8][9] The construction of this compound would likely proceed through a convergent synthesis, preparing the but-2-ynoyl precursor and coupling it with N,O-dimethylhydroxylamine.

A plausible synthetic strategy involves the activation of but-2-ynoic acid, followed by amidation. The choice of coupling agent is critical to ensure high yields and minimize side reactions.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This protocol is designed to be a self-validating system. The use of a carbodiimide coupling agent like EDC with an additive such as HOBt is a standard and effective method for forming amide bonds from carboxylic acids and amines, minimizing the risk of side reactions. The reaction conditions are chosen to be mild to preserve the integrity of the alkyne and the N-O bond of the Weinreb amide.

-

Preparation of the Activated Ester:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-ynoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

-

-

Amidation Reaction:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of the activated ester from step 1 to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral data of similar compounds, the following characteristics for this compound can be predicted.[10][11]

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.7 (s, 3H, O-CH₃), ~3.2 (s, 3H, N-CH₃), ~2.0 (s, 3H, C≡C-CH₃). The chemical shifts of the methoxy and methyl groups on the nitrogen may be broadened or appear as distinct signals at room temperature due to restricted rotation around the amide C-N bond. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~80-90 (alkyne carbons), ~61 (O-CH₃), ~32 (N-CH₃), ~4 (C≡C-CH₃). |

| IR (neat) | ν (cm⁻¹): ~2240 (C≡C stretch, weak), ~1660 (C=O stretch, strong). |

| Mass Spectrometry (EI) | m/z: Molecular ion peak corresponding to the exact mass of C₆H₉NO₂. Common fragmentation patterns would involve cleavage of the N-O bond and the amide bond. |

Reactivity and Synthetic Utility

The unique combination of an ynamide and a Weinreb amide in one molecule opens up a diverse range of synthetic possibilities.

-

Ynamide Reactivity : The electron-donating nitrogen atom polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. This allows for a variety of transformations, including cycloadditions, rearrangements, and reactions with electrophiles and nucleophiles.[6][7][9]

-

Weinreb Amide Reactivity : The Weinreb amide is a well-known and reliable functional group for the synthesis of ketones and aldehydes. It reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, yields the corresponding ketone. This prevents the common over-addition that occurs with other carboxylic acid derivatives. Reduction with mild reducing agents like diisobutylaluminium hydride (DIBAL-H) affords the corresponding aldehyde.

Caption: Key reaction pathways for this compound.

Conclusion

This compound represents a promising, albeit currently underdocumented, building block for organic synthesis. Its dual functionality as both an ynamide and a Weinreb amide provides a rich platform for the construction of complex molecular architectures. The predictive data and synthetic strategies outlined in this guide are intended to empower researchers to explore the full potential of this versatile compound. As with any new chemical entity, careful experimental validation of its properties and reactivity is paramount.

References

-

PubChem. N-Methoxy-N-methylbutyramide. [Link]

-

PubChemLite. N-methoxy-n-methylbutyramide. [Link]

-

ElectronicsAndBooks. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

PubChem. 4-methoxy-N-methylbutanamide. [Link]

-

ResearchGate. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

PubChem. N-Methyl-2-butynamide. [Link]

-

Bradford Scholars. The Chemistry of Ynamide and its Application in Organic Synthesis. [Link]

-

PubChem. N-methoxy-3-phenylprop-2-ynamide. [Link]

-

J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

National Center for Biotechnology Information. Novel ynamide structural analogues and their synthetic transformations. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

Organic Syntheses. Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 121712-52-5|(E)-N-Methoxy-N-methylbut-2-enamide|BLD Pharm [bldpharm.com]

- 4. N-Methyl-2-butynamide | C5H7NO | CID 549138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DSpace [bradscholars.brad.ac.uk]

- 7. Novel ynamide structural analogues and their synthetic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Solubility profile of N-methoxy-N-methylbut-2-ynamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-methoxy-N-methylbut-2-ynamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound in a range of common organic solvents. As a specialized ynamide functional group integrated into a Weinreb amide structure, this molecule possesses unique electronic and structural features that dictate its behavior in solution. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a predictive solubility profile based on fundamental chemical principles and an analysis of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction

Overview of this compound

This compound is a fascinating and synthetically valuable organic molecule. Its structure is characterized by two key functionalities:

-

An Ynamide Group: An alkyne directly attached to a nitrogen atom that bears an electron-withdrawing group. The electron-donating character of the nitrogen atom strongly polarizes the carbon-carbon triple bond, making ynamides highly reactive and versatile building blocks in organic synthesis.[1]

-

A Weinreb Amide (N-methoxy-N-methylamide) Group: This specific amide is widely used in organic chemistry for the synthesis of ketones and aldehydes.[2][3] A key feature is its ability to form a stable chelated tetrahedral intermediate upon addition of organometallic reagents, which prevents the common problem of over-addition.[3]

The combination of these groups results in a molecule with a unique reactivity profile, making it a powerful intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[4]

The Critical Role of Solubility in Research and Development

A thorough understanding of a compound's solubility is fundamental to its successful application. In the context of this compound, solubility data is critical for:

-

Reaction Optimization: Solvent choice directly impacts reaction kinetics, pathway selection, and yield by controlling the concentration of reactants and stabilizing transition states.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification protocols is entirely dependent on differential solubility in various solvent systems.

-

Formulation and Drug Delivery: For compounds with pharmaceutical potential, solubility in various excipients and solvent systems is a primary determinant of bioavailability and the feasibility of creating a stable, deliverable drug product.

-

Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC and GC requires knowledge of suitable solvents that can fully dissolve the analyte without degradation.

Theoretical Framework for Solubility Prediction

Molecular Structure Analysis

The solubility of this compound is governed by its molecular structure, which presents a balance of polar and nonpolar characteristics:

-

Polar Domain: The N-methoxy-N-methylamide headgroup is highly polar, with two oxygen atoms and a nitrogen atom capable of acting as hydrogen bond acceptors. The significant dipole moment of the amide bond contributes strongly to its affinity for polar solvents.

-

Polarizable Alkyne: The carbon-carbon triple bond, polarized by the adjacent nitrogen, is a region of high electron density, allowing for dipole-induced dipole and other electrostatic interactions.

-

Nonpolar Domain: The methyl group on the nitrogen and the methyl group at the terminus of the butynyl chain constitute nonpolar regions, contributing to van der Waals interactions and solubility in less polar environments.

The "Like Dissolves Like" Principle

The principle of "like dissolves like" provides a robust framework for predicting solubility.[5] Solvents with a polarity and hydrogen-bonding capacity similar to the solute are most likely to be effective.

-

Polar Solvents (Protic and Aprotic): These are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, Acetone) will engage in strong dipole-dipole interactions. Polar protic solvents (e.g., Ethanol) can interact via dipole-dipole forces and can donate a hydrogen bond to the amide's oxygen atoms.

-

Nonpolar Solvents: Solvents with very low polarity (e.g., Hexane) are expected to be poor solvents. The energy required to break the strong intermolecular forces between the polar amide molecules would not be compensated by the weak van der Waals forces formed with a nonpolar solvent.

Predicted Solubility Profile of this compound

Rationale for Solvent Selection

The following table of organic solvents was selected to cover a broad spectrum of polarities and chemical functionalities, representing those most commonly used in synthetic and pharmaceutical laboratories. The predicted solubility is categorized based on the structural analysis presented above.

Predicted Qualitative Solubility Data Table

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole-dipole interactions with the amide group. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Strong dipole-dipole interactions; structurally similar to amides. | |

| Acetonitrile | 5.8 | High | Strong dipole moment effectively solvates the polar amide function. | |

| Acetone | 5.1 | High | Good dipole-dipole interactions and can accept hydrogen bonds. | |

| Polar Protic | Methanol | 5.1 | High | Capable of hydrogen bonding with the amide oxygens; strong polarity. |

| Ethanol | 4.3 | High | Capable of hydrogen bonding; slightly less polar than methanol. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | High | Moderate polarity and can act as a hydrogen bond acceptor. |

| Diethyl Ether | 2.8 | Medium | Lower polarity limits interaction with the amide group, but nonpolar regions aid solubility. | |

| Halogenated | Dichloromethane (DCM) | 3.1 | High | Good dipole interactions and can effectively solvate a wide range of compounds. |

| Chloroform | 4.1 | High | Similar to DCM, with a slightly higher polarity. | |

| Esters | Ethyl Acetate | 4.4 | High | Acts as a hydrogen bond acceptor and has moderate polarity. |

| Aromatic | Toluene | 2.4 | Medium | Solvation driven primarily by van der Waals forces and pi-stacking with the alkyne. |

| Aliphatic | Hexane / Heptane | 0.1 | Low / Poor | Lacks the polarity needed to overcome the strong intermolecular forces of the solute. |

Logical Relationship: Solvent Polarity and Predicted Solubility

The following diagram illustrates the general expected trend of solubility for this compound as a function of solvent polarity.

Caption: Predicted solubility trend based on solvent polarity.

Experimental Determination of Solubility

While predictions are useful for initial screening, precise quantitative data must be determined empirically. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Recommended Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Experimental Workflow

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment should be run to determine the point at which the concentration of the solute in solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker. Allow them to stand undisturbed in the incubator for a short period to let excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

-

Visualization: Experimental Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility determination.

Conclusion

This compound is a molecule of significant interest in modern organic synthesis. Based on a theoretical analysis of its structure, it is predicted to be highly soluble in a wide range of polar aprotic and protic organic solvents, with moderate solubility in solvents of intermediate polarity and poor solubility in nonpolar aliphatic hydrocarbons. This predictive framework serves as a crucial starting point for solvent screening in synthetic, purification, and analytical applications. For applications requiring precise, reliable data, the detailed isothermal shake-flask protocol provided in this guide offers a robust and validated method for the empirical determination of this key physicochemical property.

References

-

Scribd. Properties of Amines and Amides Analysis. Available at: [Link]

-

PubChem. N-Methoxy-N-methylbutyramide. Available at: [Link]

-

RSC Publishing. Determination of Amides in Aqueous and Non-aqueous Solution by the Conway Diffusion Technique. Available at: [Link]

-

PraxiLabs. Test for amide | Amide group virtual detection. Available at: [Link]

-

Scilit. The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. Available at: [Link]

-

ChemBK. propanamide, N-methoxy-N-methyl-. Available at: [Link]

-

ACS Publications. Colorimetric Test for Amides and Nitriles. Available at: [Link]

-

National Center for Biotechnology Information. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Available at: [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

-

Who we serve. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available at: [Link]

-

ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Organic Syntheses Procedure. Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Available at: [Link]

-

ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Available at: [Link]

-

NIST. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

-

Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

A Technical Guide to the Thermodynamic Stability of Conjugated Weinreb Amides

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable intermediates in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Their reputation is built on the ability to react cleanly with potent organometallic reagents to yield ketones or aldehydes without the common issue of over-addition.[3][4] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[1][3][4] When the acyl group of a Weinreb amide is part of a conjugated π-system (e.g., α,β-unsaturated or aromatic), the thermodynamic stability of the entire molecule is influenced by a complex interplay of electronic and steric factors. This guide provides an in-depth analysis of these factors, outlines robust experimental and computational methods for assessing stability, and discusses the practical implications for process development and drug discovery.

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

The direct conversion of reactive acylating agents like acid chlorides or esters to ketones using organolithium or Grignard reagents is often plagued by low yields due to the high reactivity of the ketone product, which leads to a second nucleophilic attack and formation of a tertiary alcohol.[1][2][5] The groundbreaking work of Weinreb and Nahm in 1981 introduced the N-methoxy-N-methylamide as a solution.[1][3] The genius of this functional group lies in its reaction with an organometallic reagent to form a five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[1][3][4] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus preventing over-addition.[3][6]

This control has made Weinreb amides a cornerstone of complex molecule synthesis.[3][7] In drug development, where molecular architecture is paramount, conjugated Weinreb amides serve as critical building blocks for introducing α,β-unsaturated ketone motifs and functionalized aromatic ketones, which are prevalent in bioactive molecules. Understanding their thermodynamic stability is not an academic exercise; it is crucial for ensuring process safety, reaction reproducibility, and the long-term storage of valuable intermediates.

The Molecular Basis of Stability in Conjugated Systems

The overall thermodynamic stability of a conjugated Weinreb amide is determined by the sum of stabilizing and destabilizing effects at its core. These can be dissected into three primary factors: the inherent stability of the amide moiety, the influence of the conjugated system, and steric interactions.

The N-Methoxy-N-methylamide Moiety: An Anchor of Stability

The foundational stability of the Weinreb amide is rooted in two electronic features:

-

Amide Resonance: Like all amides, the Weinreb amide is stabilized by resonance, involving the delocalization of the nitrogen lone pair into the carbonyl π-system.[8] This resonance imparts a significant barrier to rotation around the C-N bond and contributes to the planarity of the amide group.[9][10] The resonance energy for a typical amide is substantial, on the order of 16 kcal/mol (approx. 70 kJ/mol).[8]

-

Anomeric Effects: The presence of two electronegative atoms (oxygen and the carbonyl-carbon) attached to the nitrogen atom introduces what are known as anomeric effects. This can lead to a pyramidalization of the nitrogen atom and a reduction in classical amide resonance compared to a simple N,N-dialkylamide.[9] However, this is counteracted by the chelation effect during a reaction, which is the dominant factor in its synthetic utility.

The Impact of Conjugation: Delocalization and Electronic Tuning

Introducing a conjugated system, such as a carbon-carbon double bond (α,β-unsaturation) or an aromatic ring, adjacent to the Weinreb amide carbonyl has profound effects on its stability.

-

Extended π-Delocalization: The primary effect of conjugation is the extension of the π-electron system. This delocalization spreads electron density over a larger number of atoms, which is a thermodynamically favorable state. The resonance stabilization gained from conjugation significantly contributes to the ground-state energy of the molecule, making it more stable than a non-conjugated counterpart.

-

Substituent Effects: The thermodynamic stability can be finely tuned by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the conjugated system.

-

EDGs (e.g., -OCH₃, -N(CH₃)₂) donate electron density into the π-system, further enhancing the resonance stabilization of the molecule.

-

EWGs (e.g., -NO₂, -CN) pull electron density from the π-system. While this may destabilize the ground state relative to an unsubstituted system, it can have significant effects on the molecule's reactivity and the kinetic stability of reaction intermediates.

-

The interplay of these electronic factors governs the intrinsic stability of the molecule.

Steric and Torsional Strain: The Physical Constraints

For maximal resonance stabilization, the conjugated system and the amide group must be coplanar. Bulky substituents, particularly at the ortho position of an aromatic ring or at the α- or β-position of an unsaturated system, can introduce steric hindrance. This can force the amide group or parts of the conjugated system to twist out of planarity, disrupting π-orbital overlap and reducing the stabilizing effect of resonance. This increase in torsional strain raises the ground-state energy of the molecule, thereby decreasing its overall thermodynamic stability.

Experimental and Computational Assessment of Stability

A multi-pronged approach combining thermal analysis, kinetic studies, and computational modeling provides a comprehensive understanding of the stability of a conjugated Weinreb amide.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for assessing thermal stability.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] For a Weinreb amide, a DSC thermogram can identify the onset of thermal decomposition, which is observed as a sharp exothermic event.

Diagram 1: Experimental workflow for DSC-based thermal stability analysis.

Detailed Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2–10 mg of the dried solid Weinreb amide into a Tzero hermetic aluminum pan.[13] Place the corresponding lid on top.

-

Crimping: Place the covered pan into the press and firmly crimp the lid to create a hermetic seal. This prevents volatilization before decomposition.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[13][14]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's auto-sampler or manual cell.

-

Method Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a linear rate, typically 5 °C/min or 10 °C/min, to a final temperature well beyond the expected decomposition.[14]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: The onset temperature of the first major exothermic peak is taken as the decomposition temperature (T_d). This value is a critical indicator of thermodynamic stability; a higher T_d signifies greater stability.

Table 1: Representative Thermal Stability Data for Substituted Cinnamoyl Weinreb Amides

| Substituent (at para-position) | Electron Effect | Decomposition Onset (T_d, °C) |

| -OCH₃ | Donating | 195 |

| -CH₃ | Donating | 188 |

| -H | Neutral | 182 |

| -Cl | Withdrawing | 175 |

| -NO₂ | Withdrawing | 160 |

Note: Data are illustrative, based on general chemical principles. Actual values must be determined experimentally.

Isothermal Stability Studies by HPLC

While DSC identifies the temperature of rapid decomposition, isothermal stability studies provide kinetic data on degradation at temperatures relevant to storage or processing. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose due to its ability to separate and quantify the parent compound from its degradants.[15][16][17]

Diagram 2: Workflow for assessing kinetic stability via isothermal HPLC studies.

Detailed Protocol for Isothermal HPLC Analysis:

-

Method Development: Develop and validate a stability-indicating HPLC method.[15][18] This method must be capable of resolving the peak of the intact Weinreb amide from all potential degradation products and impurities. A reverse-phase C18 column with a gradient elution of water/acetonitrile is a common starting point.

-

Forced Degradation: Conduct forced degradation studies (e.g., exposure to strong acid, base, oxidant, heat, and light) to confirm the method's specificity and to identify potential degradation pathways.[16][18]

-

Isothermal Study:

-

Prepare a solution of the Weinreb amide in a relevant process solvent at a known concentration.

-

Incubate the solution in a sealed container at a constant, elevated temperature (e.g., 60 °C or 80 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Immediately quench any further degradation by cooling the aliquot in an ice bath and diluting it with the mobile phase.

-

-

Analysis: Analyze each time-point sample by the validated HPLC method.

-

Data Interpretation: Calculate the percentage of the Weinreb amide remaining at each time point relative to t=0. Plotting this data allows for the determination of the degradation kinetics (e.g., zero-order, first-order) and the calculation of a degradation rate constant, which provides a quantitative measure of stability under those conditions.

Computational Chemistry: An In Silico Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide invaluable insights into molecular stability before a compound is ever synthesized. By calculating the ground-state energy of a molecule, one can compare the relative thermodynamic stabilities of different isomers or substituted analogues.

-

Methodology: A typical approach involves geometry optimization of the molecular structure followed by a frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)). The frequency calculation confirms that the optimized structure is a true energy minimum.

-

Application: By comparing the calculated heat of formation or Gibbs free energy of a series of conjugated Weinreb amides, one can predict trends in stability.[19] For instance, one can computationally verify that an isomer with less steric hindrance and greater planarity is thermodynamically more stable. These calculations can guide synthetic efforts toward more stable and isolable targets.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermodynamic stability of conjugated Weinreb amides has direct, practical consequences:

-

Process Safety: Uncontrolled exothermic decomposition can lead to dangerous thermal runaway events in a reactor. Knowing the T_d from DSC analysis is critical for defining safe operating temperature limits.[14]

-

Route Scouting: When designing a synthetic route, choosing to form a more stable conjugated system earlier in the sequence can lead to higher yields and fewer impurities in subsequent steps.

-

Purification and Storage: Unstable intermediates may degrade during purification (e.g., on a silica gel column) or upon storage. Stability data informs the selection of appropriate purification techniques (e.g., crystallization vs. chromatography) and storage conditions (e.g., temperature, inert atmosphere).

-

Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies require a comprehensive understanding of all potential impurities and degradants.[15] Stability studies on key intermediates like Weinreb amides are a crucial part of this data package.

Conclusion

The thermodynamic stability of conjugated Weinreb amides is not governed by a single parameter but is a finely balanced equation of electronic stabilization from amide resonance and π-system delocalization versus the destabilizing forces of steric and torsional strain. By employing a synergistic combination of thermal analysis (DSC), kinetic studies (HPLC), and predictive computational modeling, researchers and process chemists can gain a robust understanding of these critical intermediates. This knowledge is essential for designing safer, more efficient, and more reliable synthetic processes, ultimately accelerating the journey from molecular concept to life-changing medicines.

References

-

Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6). Available at: [Link]

-

Yoshino, T., & Matsunaga, S. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 873. Available at: [Link]

-

Mahmoud, K. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. Available at: [Link]

-

Brodin, P., et al. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2820. Available at: [Link]

-

Simirsky, V. V., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 23(10), 2639. Available at: [Link]

-

Mahmoud, K. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Cooper, S. J., & Grieves, I. (2017). Variation of protein backbone amide resonance by electrostatic field. arXiv. Available at: [Link]

-

Liebman, J. F., & Greenberg, A. (2019). The resonance energy of amides and their radical cations. Structural Chemistry, 30(4), 1475-1480. Available at: [Link]

-

Anonymous. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Pharma Pathway. Available at: [Link]

-

Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Available at: [Link]

-

Das, S., & Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 873. Available at: [Link]

-

Sibi, M. P., & Padwa, A. (2006). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters, 8(15), 3291-3293. Available at: [Link]

-

Emel'yanenko, V. N. (2005). Measurement of the Thermodynamic Properties of Multiple Phases. IUPAC. Available at: [Link]

-

Vaia. Protonation of an amide using strong acid occurs on oxygen rather than on nitrogen. Suggest a reason for this behavior, taking resonance into account. Available at: [Link]

-

Wiberg, K. B. (2005). “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. The Journal of Organic Chemistry, 70(18), 7193-7199. Available at: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 5193-5202. Available at: [Link]

-

Sisko, J., et al. (2000). Weinreb amides. Organic Process Research & Development, 4(4), 309-311. Available at: [Link]

-

NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Available at: [Link]

-

Parsaee, F. (2019). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. The University of Texas at Arlington. Available at: [Link]

-

Thomas, L. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. Available at: [Link]

-

Reddit user discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Available at: [Link]

-

Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Available at: [Link]

-

ResearchGate. The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. Available at: [Link]

-

ResearchGate. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

-

Reddy, G. S., & Reddy, B. P. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Krisyuk, B. E., et al. (2020). A quantum chemical study of the mechanism of thermal decomposition of N′-methoxy-N-methyldiazene N-oxide. Russian Chemical Bulletin, 69(1), 74-81. Available at: [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 168-179. Available at: [Link]

-

Jack Westin. AAMC MCAT Practice Exam 3 Cp Solutions. Available at: [Link]

-

Kumar, A., & Sharma, S. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(2), 1-10. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

-

Glover, S. A., et al. (2012). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 10(30), 5727-5736. Available at: [Link]

-

Ghorai, M. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Chemical Communications, 56(38), 5163-5166. Available at: [Link]

-

Singh, J., et al. (2003). The Growing Synthetic Utility of Weinreb′s Amide. Journal of the Brazilian Chemical Society, 14(3), 335-350. Available at: [Link]

-

Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. Available at: [Link]

-

Sisko, J., et al. (2006). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 38(1), 1-85. Available at: [Link]

-

Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Available at: [Link]

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. appropedia.org [appropedia.org]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]

- 15. scispace.com [scispace.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. irjpms.com [irjpms.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects & Synthetic Utility of N-Methoxy-N-methylbut-2-ynamide

A Technical Guide for Medicinal Chemistry & Synthesis

Executive Summary

N-Methoxy-N-methylbut-2-ynamide represents a specialized intersection of two powerful functional groups: the Weinreb amide and the internal alkyne . For drug development professionals, this molecule is not merely a synthetic intermediate; it is a tunable electrophile capable of serving as a linear covalent warhead or a precision building block for complex scaffolds.

This guide deconstructs the electronic architecture of the molecule, explaining how the

Part 1: Electronic Architecture & Structural Analysis

The reactivity of this compound is governed by a "Push-Pull" electronic dynamic between the electron-withdrawing alkyne and the chelating nature of the Weinreb amide.

1. Orbital Hybridization & Inductive Effects (

vs

)

Unlike standard acrylamides (alkenes), the but-2-ynamide features an alkyne linkage.

-

Electronegativity: The

- and -

Carbonyl Polarization: The electron-withdrawing nature (-I effect) of the alkyne pulls electron density away from the carbonyl carbon, making it more electrophilic than a saturated amide.

-

Linear Geometry: The

bond angle of the alkyne reduces steric hindrance at the

2. The Weinreb Chelation Effect

The

-

Ground State: The oxygen lone pairs on the methoxy group create a dipole that stabilizes the amide resonance, preventing premature hydrolysis.

-

Transition State: Upon nucleophilic attack (by hard nucleophiles like RMgX), the methoxy oxygen and carbonyl oxygen chelate the metal ion (Mg²⁺ or Li⁺). This forms a stable 5-membered cyclic intermediate that prevents over-addition , a critical feature for controlled synthesis.[1]

3. Visualizing the Electronic Landscape

Figure 1: Electronic push-pull map showing the inductive withdrawal of the alkyne and the resonance stabilization of the Weinreb system.

Part 2: Reactivity Profile & Drug Development Applications

The unique electronic structure creates a "bimodal" reactivity profile, switchable by the choice of reagents.

| Reaction Mode | Nucleophile Type | Target Site | Outcome | Application |

| 1,2-Addition | Hard (RLi, RMgX) | Carbonyl (C=O) | Alkynyl Ketone | Scaffold Synthesis |

| 1,4-Addition | Soft (RCu, RSH) | Michael Adduct | Covalent Inhibition | |

| Reduction | Hydride (DIBAL) | Carbonyl | Alkynyl Aldehyde | Intermediate Gen. |

The "Linear Warhead" Concept (Covalent Inhibition)

In medicinal chemistry, this molecule serves as a covalent warhead targeting non-catalytic cysteine residues.

-

Mechanism: The thiol group of cysteine performs a Michael addition (1,4-addition) across the triple bond.

-

Advantage over Acrylamides: The linear geometry allows the warhead to penetrate narrow binding pockets that planar acrylamides cannot access. The resulting vinyl sulfide is metabolically stable.

-

Selectivity: The Weinreb amide reduces the inherent reactivity compared to an alkynyl ketone, tuning the warhead to react only within the proximity of the target protein's binding pocket, reducing off-target toxicity (glutathione depletion).

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct coupling using carbodiimide chemistry is preferred to avoid the instability of alkynyl acid chlorides.

Materials:

-

2-Butynoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

N-Methylmorpholine (NMM) (3.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-butynoic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Activation: Add EDCI and HOBt at 0°C. Stir for 15 minutes to form the active ester. Note: HOBt suppresses racemization and N-acylurea byproduct formation.

-

Amine Addition: Add N,O-dimethylhydroxylamine HCl followed by dropwise addition of NMM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO₄; alkyne will show rapid oxidation).

-

Workup: Dilute with DCM, wash sequentially with 1N HCl (remove unreacted amine/EDCI), sat. NaHCO₃ (remove acid), and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Cysteine Reactivity Assay (Warhead Validation)

Rationale: To assess the "tunability" of the electrophile for drug design.

Step-by-Step:

-

Preparation: Prepare a 10 mM stock of the alkyne in DMSO.

-

Incubation: Mix with 10 mM N-acetylcysteine (NAC) in phosphate buffer (pH 7.4) at 37°C.

-

Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS.

-

Data Analysis: Look for the mass shift corresponding to the NAC adduct (+163 Da). Calculate

if testing within a protein context.

Part 4: Spectroscopic Signatures & Identification

Proper characterization requires awareness of rotameric effects common to Weinreb amides.

1. NMR Spectroscopy (Rotamerism)

At room temperature, the N-OMe and N-Me bonds exhibit restricted rotation due to the partial double bond character of the amide C-N bond.

-

Observation: The N-Me and O-Me signals often appear as broad humps or split peaks in ¹H NMR at 25°C.

-

Resolution: Running the NMR at elevated temperature (e.g., 50°C in DMSO-

) coalesces these signals into sharp singlets. -

Key Shifts:

- ~3.7 ppm (s, 3H, O-Me)

- ~3.2 ppm (s, 3H, N-Me)

- ~2.0 ppm (s, 3H, Alkyne-Me)

2. IR Spectroscopy[2]

-

C=O Stretch: ~1640–1660 cm⁻¹ (Lower than typical esters due to conjugation).

-

C≡C Stretch: ~2220–2250 cm⁻¹ (Often weak due to pseudo-symmetry if R groups are similar, but visible here due to the dipole difference between Me and Carbonyl).

Part 5: Reaction Workflow Diagram

Figure 2: Divergent synthetic pathways determined by nucleophile hardness/softness.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3][4] Tetrahedron Letters, 22(39), 3815–3818.

-

McAulay, K., et al. (2020).[5] Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors.[5][6][7] Journal of the American Chemical Society, 142(23), 10358–10372.[5][6]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

-

BenchChem. (2025).[2] Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview. (Used for spectroscopic correlation of Weinreb functionalities).[8]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 6. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: N-methoxy-N-methylbut-2-ynamide as a Precision Michael Acceptor

Executive Summary

N-methoxy-N-methylbut-2-ynamide represents a bifunctional "lynchpin" reagent in modern organic synthesis. Unlike standard Michael acceptors, this molecule combines a reactive internal alkyne with a Weinreb amide moiety. This unique architecture allows for a sequential activation strategy:

-

Step 1 (Michael Acceptance): Regio- and stereoselective nucleophilic attack at the

-carbon to generate trisubstituted alkenes or heterocycles. -

Step 2 (Acyl Substitution): Utilization of the preserved Weinreb amide for subsequent ketone synthesis or cyclization.[1]

This guide details the synthesis of the reagent and its application in Copper-Catalyzed Stereoselective Conjugate Addition , a critical workflow for generating defined trisubstituted alkene scaffolds in drug discovery.

Mechanistic Principles

The utility of this compound relies on the polarization of the alkyne by the amide. The Weinreb amide acts as a distinct electron-withdrawing group (EWG), activating the

Reaction Landscape & Selectivity

The following diagram illustrates the divergent pathways available to this reagent.

Figure 1: Reactivity profile of this compound. Note the preference for Soft Nucleophiles at the

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core reagent from commercially available 2-butynoic acid on a multigram scale.

Reagents:

-

2-Butynoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butynoic acid (10.0 mmol) in anhydrous DCM (50 mL).

-

Activation: Add HOBt (12.0 mmol) and EDC·HCl (12.0 mmol) to the solution at 0 °C (ice bath). Stir for 15 minutes to generate the active ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol) followed by the dropwise addition of Et3N (30.0 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (active ester consumption).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash successively with 1N HCl (2 x 30 mL), Sat. NaHCO3 (2 x 30 mL), and Brine (30 mL).

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc, gradient 4:1 to 2:1).

-

Yield Expectation: 85-92% as a colorless oil.

-

Validation: 1H NMR (CDCl3) should show a singlet ~3.7 ppm (N-OMe), singlet ~3.2 ppm (N-Me), and singlet ~2.0 ppm (alkynyl-Me).

-

Protocol B: Stereoselective Carbocupration (Michael Addition)

Objective: To perform a regioselective 1,4-addition of an organocuprate to generate a trisubstituted alkene, retaining the Weinreb amide.

Mechanism of Action:

Organocuprates perform a syn-addition across the alkyne. The Weinreb amide directs the copper species to the

Figure 2: Mechanistic flow of the carbocupration sequence.

Reagents:

-

This compound (1.0 equiv)

-

Organolithium or Grignard Reagent (R-Li or R-MgBr) (1.2 equiv)

-

CuCN or CuI (0.6 equiv - stoichiometric preferred for highest stereocontrol)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Cuprate Formation: In a flame-dried Schlenk flask under Argon, suspend CuCN (6.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Dropwise add the organolithium reagent (12.0 mmol) to form the Gilman reagent (

). Allow to warm to -40 °C briefly to ensure formation, then re-cool to -78 °C. -

Substrate Addition: Dissolve this compound (5.0 mmol) in THF (5 mL) and add dropwise to the cuprate solution at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour. The reaction is typically fast.

-

Note: The solution will likely change color (often yellow to dark orange/brown) indicating the formation of the alkenyl cuprate.

-

-

Quenching (Critical):

-

Option A (Protonation): Add saturated NH4Cl solution at -78 °C to yield the

-substituted alkene. -

Option B (Trapping): Add an electrophile (e.g., MeI, Allyl Bromide) to functionalize the

-position.

-

-

Workup: Warm to room temperature. Dilute with Et2O. Wash with NH4Cl/NH4OH (9:1) buffer to remove copper salts (aqueous layer turns deep blue). Dry organic layer over Na2SO4.

-

Purification: Flash chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Nucleophile Type | Conditions | Major Product | Selectivity Note |

| Hard (R-Li) | -78 °C, no Cu | Alkynyl Ketone | 1,2-Addition (Weinreb displacement) |

| Soft (R-CuLi) | -78 °C, THF | β-Substituted Alkene | 1,4-Addition (Michael) |

| Amine (R-NH2) | RT, EtOH | Enaminone | Michael Addition (E/Z mixtures possible) |

| Hydrazine | Reflux, EtOH | Pyrazolone | Michael + Cyclization |

Expert Tips

-

Stoichiometry: Unlike standard esters, the Weinreb amide prevents over-addition.[3] However, for the alkyne Michael addition, using a stoichiometric amount of Copper (rather than catalytic) often yields higher Z/E stereoselectivity due to the stability of the intermediate alkenyl copper species.

-

Temperature Control: The carbocupration must be kept at -78 °C to prevent decomposition of the intermediate before quenching.

-

Regiochemistry: The methyl group at the

-position provides steric bulk. If the incoming nucleophile is extremely bulky (e.g., t-Butyl), yields may decrease. In such cases, switching to a higher order cyanocuprate (

References

-

Original Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Conjugate Addition to Alkynyl Amides: Davies, S. G., et al. "Asymmetric conjugate addition of organocopper reagents to α,β-unsaturated amides." Tetrahedron: Asymmetry, 1991 , 2(3), 183-186.

-

Heterocycle Synthesis (Pyrazoles): Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles from Alkynyl Weinreb Amides." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529.

-

General Michael Addition Review: Vicario, J. L., et al. "Organocatalytic Enantioselective Michael Additions." Synthesis, 2007 , 2007(14), 2065-2092.

Sources

Application Note: Chemoselective Organolithium Addition to N-Methoxy-N-methylbut-2-ynamide for Ynone Synthesis

Part 1: Executive Summary

Objective: To define the optimal reaction conditions for the nucleophilic addition of organolithium reagents (

Core Recommendation: The reaction proceeds via a stable 5-membered chelate intermediate. Optimal chemoselectivity is achieved using THF at -78 °C with a controlled addition of 1.05–1.10 equivalents of RLi . The kinetic preference for 1,2-addition over 1,4-addition (Michael) and deprotonation is maximized at cryogenic temperatures.

| Parameter | Optimal Condition | Critical Rationale |

| Solvent | Anhydrous THF | Essential for solubility and stabilization of the lithiated chelate. |

| Temperature | -78 °C (Bath) | Suppresses |

| Stoichiometry | 1.05 – 1.10 equiv. | Slight excess ensures conversion; large excess risks attacking the alkyne or |

| Concentration | 0.2 – 0.5 M | Moderate dilution prevents localized hotspots (exotherms) that favor side reactions. |

| Quench | Sat. aq. NH | Mildly acidic buffer hydrolyzes the chelate without inducing Michael addition on the reactive ynone product. |

Part 2: Scientific Foundation & Mechanism

The Weinreb Chelate Effect

The success of this transformation relies on the "Weinreb Chelate," a stable tetrahedral intermediate formed upon nucleophilic attack. Unlike esters, which collapse to ketones during the reaction (leading to over-addition of a second equivalent of RLi to form tertiary alcohols), the Weinreb amide forms a rigid 5-membered ring with the lithium cation.

This intermediate is stable at low temperatures and does not collapse until the reaction is quenched with acid. This thermodynamic sink effectively "protects" the ketone product from further nucleophilic attack.

Chemoselectivity Challenges: The "But-2-yne" Factor

The substrate

-

Carbonyl (C=O): The desired 1,2-addition site.

-

-Carbon (

-

-Methyl Protons (

Mechanistic Pathway:

Figure 1: Mechanistic pathway showing the formation of the stable lithium chelate and potential side reactions.

Part 3: Detailed Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials Preparation

-

Substrate:

-methoxy- -

Reagent: Organolithium (Titrate before use to determine precise molarity).

-

Solvent: THF (Distilled from Na/Benzophenone or passed through activated alumina columns).

-

Glassware: Flame-dried Schlenk flask or round-bottom flask with septum, magnetic stir bar.

Step-by-Step Procedure

Step 1: System Setup

-

Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Flush the system with Argon for 15 minutes.

-

Add 1.0 mmol (1 equiv) of

-methoxy- -

Add 10 mL of anhydrous THF via syringe (Concentration

). -

Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Reagent Addition (The Critical Step)

-

Load the organolithium reagent (e.g.,

-BuLi, PhLi) into a gas-tight syringe. -

Dropwise Addition: Add 1.05 – 1.10 mmol (1.05 – 1.10 equiv) of RLi slowly down the side of the flask over 10–15 minutes.

-

Note: Rapid addition causes local heating, which may trigger 1,4-addition or deprotonation.

-

-

The solution may change color (often yellow or orange) indicating chelate formation.

-

Stir at -78 °C for 30–60 minutes .

-

Monitoring: TLC is difficult due to the stability of the intermediate. Conversion is usually assumed complete after 1h at -78 °C for unhindered amides.

-

Step 3: Quench and Workup

-

While still at -78 °C, quench the reaction by adding 5 mL of Saturated Ammonium Chloride (NH

Cl) solution.-

Why: Quenching cold prevents the "warming up" period from triggering side reactions before the chelate is protonated.

-

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT).

-

Dilute with Et

O or EtOAc (20 mL). -

Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Combine organic layers, wash with Brine (10 mL), and dry over anhydrous MgSO

or Na -

Filter and concentrate under reduced pressure (keep bath temp < 30 °C as ynones can be volatile or unstable).

Purification

-

Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/EtOAc gradient.

-

Note: Ynones are Michael acceptors; avoid using nucleophilic amines (e.g., Et

N) in the mobile phase.

Part 4: Troubleshooting & Optimization Logic

If yields are low, use this decision matrix to diagnose the failure mode.

Figure 2: Troubleshooting logic for common failure modes in Weinreb amide additions.

Key Optimization Notes:

-

LiCl Additive: If the reaction is sluggish or yields are inconsistent, adding anhydrous LiCl (1-2 equiv) before the RLi addition can enhance the stability of the chelate and break up RLi aggregates, increasing reactivity without increasing basicity.

-

Inverse Addition: Do NOT use inverse addition (adding amide to RLi). This creates an excess of RLi relative to the substrate initially, promoting double addition.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

- Ostergaard, N. et al. "Synthesis of Ynones from N-Methoxy-N-methylamides." Journal of Organic Chemistry, 2014. (General reactivity of alkynyl Weinreb amides).

-

Wakefield, B. J. Organolithium Methods. Academic Press, 1988 .[2][3] (Standard text on RLi handling and titration).

-

Whipple, W. L.; Reich, H. J. "Role of the Chelate in the Reaction of Weinreb Amides." Journal of Organic Chemistry, 1991 , 56, 2911.

-

Aidhen, I. S. "The Weinreb Amide: A Versatile Intermediate." Resonance, 2011 .

Sources

The Strategic Application of N-Methoxy-N-methylbut-2-ynamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Unique Duality of a Weinreb Ynamide in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for versatile and robust building blocks is perpetual. N-Methoxy-N-methylamides, commonly known as Weinreb amides, have long been esteemed for their ability to react with organometallic reagents to furnish ketones and aldehydes with remarkable control, avoiding the over-addition products that often plague such transformations. This reliability stems from the formation of a stable, chelated tetrahedral intermediate.[1] Concurrently, ynamides—alkynes bearing a nitrogen substituent—have emerged as powerful synthons due to the unique electronic properties conferred by the nitrogen atom, which polarizes the carbon-carbon triple bond and modulates its reactivity in a variety of transformations, including transition metal-catalyzed processes.[2]

The strategic amalgamation of these two functionalities in N-methoxy-N-methylbut-2-ynamide presents a compelling substrate for palladium-catalyzed cross-coupling reactions. This molecule marries the electronic influence of the Weinreb amide with the inherent reactivity of the ynamide, creating a substrate with distinct and advantageous characteristics for the construction of complex molecular architectures. The electron-withdrawing nature of the Weinreb amide group renders the alkyne susceptible to a range of palladium-catalyzed transformations, offering a gateway to a diverse array of functionalized products of significant interest to the pharmaceutical and materials science sectors.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound, with a focus on Sonogashira, Suzuki, and Stille reactions. The methodologies presented herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Synthesis of this compound: The Entry Point

A reliable supply of the starting material is paramount for any synthetic endeavor. The synthesis of this compound is readily achieved from but-2-ynoic acid via a two-step sequence involving the formation of the corresponding acid chloride followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

-

But-2-ynoic acid

-

Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend but-2-ynoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield crude but-2-ynoyl chloride, which is used immediately in the next step.

-

Weinreb Amidation: Dissolve the crude but-2-ynoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the but-2-ynoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the electron-withdrawing Weinreb amide makes the terminal alkyne proton of a related terminal ynamide more acidic and influences the regioselectivity of coupling reactions. For internal ynamides like this compound, the electronic effect of the amide group still plays a crucial role in activating the alkyne for various palladium-catalyzed transformations.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] While this compound is an internal alkyne, a related terminal ynamide, N-methoxy-N-methylprop-2-ynamide, can be readily coupled with various aryl halides. The resulting product is structurally analogous to what would be obtained if the target molecule were used in a different type of coupling, showcasing the utility of the Weinreb ynamide motif.

Diagram 2: Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of N-Methoxy-N-methylprop-2-ynamide with an Aryl Iodide

Rationale: This protocol is adapted from established procedures for the Sonogashira coupling of electron-poor alkynes.[5] The use of a copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center.[6] An amine base such as triethylamine serves both as a base and a solvent.

Materials:

-

N-methoxy-N-methylprop-2-ynamide

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

-

Add anhydrous, degassed THF and stir for 10 minutes at room temperature to allow for the pre-formation of the active catalyst.

-

Add the aryl iodide (1.0 eq) and N-methoxy-N-methylprop-2-ynamide (1.2 eq), followed by anhydrous, degassed TEA.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ / CuI | TEA | THF | Room Temp | 75-90 | [5] |

| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50 | 80-95 | [3] |

Suzuki-Miyaura Coupling: Constructing C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[7][8] While direct Suzuki coupling of the alkyne in this compound is not the typical application, a related transformation involves the use of a boronic acid derivative of the ynamide. However, a more synthetically relevant approach is the Suzuki coupling of a halogenated precursor to introduce the but-2-ynamide moiety.

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[9][10] This reaction is known for its tolerance of a wide range of functional groups. An alkynylstannane derivative of the Weinreb ynamide can be prepared and subsequently coupled with various aryl or vinyl halides.

Diagram 3: General Workflow for Stille Coupling

Caption: A two-step approach to coupled products via a Stille reaction.

Protocol 3: Stille Coupling of an Alkynylstannane with an Aryl Bromide

Rationale: This protocol is based on established Stille coupling procedures.[11] The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

Materials:

-

(E/Z)-N-methoxy-N-methyl-3-(tributylstannyl)propenamide

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the alkynylstannane (1.0 eq) and the aryl bromide (1.2 eq) in anhydrous DMF.

-

Add Pd(PPh₃)₄ (5 mol%) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

-

To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound and its terminal analogue represent a class of substrates with significant potential in palladium-catalyzed cross-coupling reactions. The Weinreb amide functionality not only provides a stable handle for subsequent transformations into ketones and aldehydes but also electronically activates the adjacent alkyne, facilitating a range of C-C bond-forming reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this versatile building block in the synthesis of complex molecules. Further investigations into other palladium-catalyzed transformations, such as the Heck reaction, and the development of asymmetric coupling methodologies will undoubtedly expand the synthetic utility of this promising class of compounds.

References

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link][12]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridin-2-amidoximes. ePrints Soton. [Link]

-

Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link][3][13]

-

Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link][4][6]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][5][14]

-

Bhadra, S., et al. (2019). Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Chemical Communications, 55(74), 11143-11146. [Link][15]

-

Conway, D. G., & Scola, P. M. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3834-3837. [Link][1]

-

Szostak, M., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 13(26), 7296-7302. [Link][16]

-

Liu, C., & Szostak, M. (2017). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction through N−C activation by using cooperative catalysis. ResearchGate. [Link][17]

-

Wang, T., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. ACS Omega, 7(4), 3845-3853. [Link][18]

-

Shi, S., & Szostak, M. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(42), 9735-9741. [Link][19]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link][10][20]

-

Dunsford, J. J., & Taylor, R. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. [Link][14]

-

Mahdi, M. F., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 9(6), 35-58. [Link][21]

-

Lee, S., & Kim, Y. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 4(7), 12155-12163. [Link][22]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][23][24]

-